Antimycobacterial Potency: 1H-Benzimidazole-2-carbothioamide Matches First-Line Drug Isoniazid Against M. tuberculosis H37Rv
1H-Benzimidazole-2-carbothioamide demonstrates antimycobacterial activity with an MIC of 1.6 μg/mL against Mycobacterium tuberculosis H37Rv, which is equivalent to the first-line reference drug isoniazid (MIC = 1.6 μg/mL) in the same assay system [1]. This activity represents a >15-fold improvement over unsubstituted benzimidazole derivatives tested in parallel, which showed MIC values of 25–50 μg/mL [1]. The compound has also been evaluated against a clinical isolate of M. tuberculosis resistant to isoniazid, maintaining MIC values within the same range as observed for H37Rv (1.6 μM) [2]. This retained activity against an isoniazid-resistant strain suggests a potentially distinct mechanism of action that warrants further mechanistic investigation.
| Evidence Dimension | In vitro antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC = 1.6 μg/mL (Compound 3 and Compound 6 in the series) |
| Comparator Or Baseline | Isoniazid: MIC = 1.6 μg/mL; Ethambutol: MIC = 1.6 μg/mL; Rifampicin: MIC = 0.8 μg/mL; Unsubstituted benzimidazole derivatives (Compounds 1 and 2): MIC = 25 μg/mL and 50 μg/mL |
| Quantified Difference | Target compound equipotent to isoniazid and ethambutol; >15-fold more potent than unsubstituted benzimidazole baseline |
| Conditions | M. tuberculosis H37Rv strain; microplate Alamar Blue assay (MABA) |
Why This Matters
Equipotency to a first-line clinical agent establishes this compound as a validated antitubercular lead scaffold, providing a credible starting point for medicinal chemistry optimization programs.
- [1] Hindawi. Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives. Adv Pharmacol Sci. 2024; Article 9986613. Table 1: MIC values of synthesized compounds and reference drugs. View Source
- [2] CORE. Complete biological profile of selected hit compounds and corresponding physicochemical properties. 2018. DOI: 10.5061/dryad.8r351 (data repository). View Source
